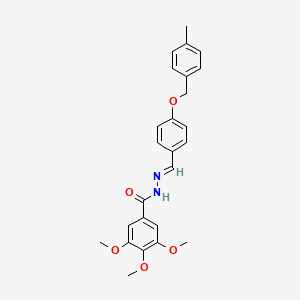
3,4,5-Trimethoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a complex organic compound with the molecular formula C25H26N2O5 and a molecular weight of 434.496 g/mol . This compound is known for its unique structural features, which include three methoxy groups attached to a benzene ring and a hydrazide linkage. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can donate electrons, making it a potential antioxidant. It can scavenge free radicals and reduce oxidative stress in biological systems . The hydrazide linkage may also play a role in its biological activity by interacting with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trimethoxy-N’-(4-methoxybenzylidene)benzohydrazide
- 3,4,5-Trimethoxy-N’-(4-nitrobenzylidene)benzohydrazide
- 4-((4-methylbenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide
Uniqueness
3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to the presence of both methoxy groups and a hydrazide linkage, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antioxidant activity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
767305-77-1 |
|---|---|
Molekularformel |
C25H26N2O5 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H26N2O5/c1-17-5-7-19(8-6-17)16-32-21-11-9-18(10-12-21)15-26-27-25(28)20-13-22(29-2)24(31-4)23(14-20)30-3/h5-15H,16H2,1-4H3,(H,27,28)/b26-15+ |
InChI-Schlüssel |
WYNWKOFFIHJHIC-CVKSISIWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


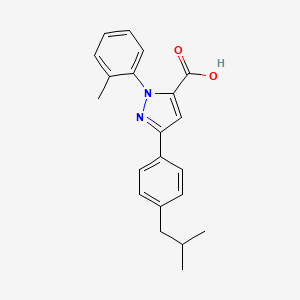
![4-((5E)-5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B15083974.png)
![2-((5-(4-Bromophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B15083978.png)
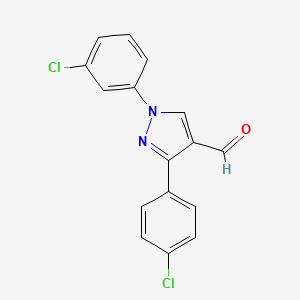

![Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B15084002.png)
![3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15084004.png)
![(5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084014.png)
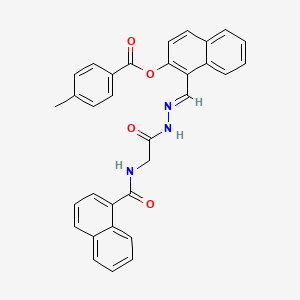
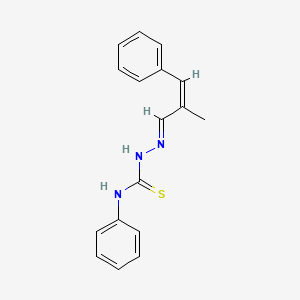
![6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15084050.png)
![N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15084052.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B15084060.png)

